2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
Scientific Research Applications
Antitumor Activity
Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. One study synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide. These compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), with some compounds showing activity levels comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These derivatives exhibited good antibacterial and antifungal activities, which were comparable to streptomycin and fusidic acid, indicating the potential of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Activity
Further research into the chemical modification of thieno[3,2-d]pyrimidine derivatives has led to the synthesis of compounds with significant anti-inflammatory properties. One study synthesized a series of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid. The pharmacological screening of these compounds showed good anti-inflammatory activity, comparable to Prednisolone®, suggesting their utility in the development of new anti-inflammatory drugs (Amr et al., 2007).
properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-8-10-16(11-9-14)23-19(26)13-28-22-24-17-12-18(15-6-4-3-5-7-15)29-20(17)21(27)25(22)2/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHENSAWBSFSMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide |
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